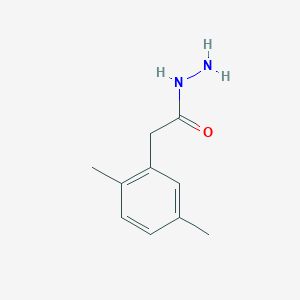

2-(2,5-Dimethylphenyl)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATNUXSXROWIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Precursor Chemistry

The elaboration of the 1,2,4-triazole (B32235) ring system from 2-(2,5-Dimethylphenyl)acetohydrazide represents a key synthetic transformation, leveraging the reactivity of the hydrazide moiety to construct the five-membered heterocyclic core. While specific literature detailing these transformations for 2-(2,5-Dimethylphenyl)acetohydrazide is not prevalent, well-established methodologies for structurally analogous arylacetohydrazides, such as phenylacetic acid hydrazide, provide a clear and reliable blueprint for these synthetic routes. nih.gov The primary strategies involve the reaction of the hydrazide with carbon-sulfur compounds, such as isothiocyanates or carbon disulfide, followed by cyclization to yield substituted 1,2,4-triazole-3-thiols.

Two principal pathways are commonly employed for this purpose:

Synthesis via Thiosemicarbazide (B42300) Intermediates: This method involves the initial reaction of the acetohydrazide with an aryl isothiocyanate. The resulting N,N'-disubstituted thiosemicarbazide is then cyclized under basic conditions to afford a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. The choice of the isothiocyanate directly determines the substituent at the N-4 position of the triazole ring. nih.gov

Synthesis via Dithiocarbazate Intermediates: An alternative route involves reacting the acetohydrazide with carbon disulfide in the presence of a strong base, typically potassium hydroxide (B78521), to form a potassium dithiocarbazate salt. Subsequent treatment of this salt with hydrazine (B178648) hydrate (B1144303) induces cyclization, yielding a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. researchgate.netresearchgate.netnepjol.info

These methodologies are robust and have been widely applied in the synthesis of a diverse range of 1,2,4-triazole derivatives. scispace.comresearchgate.net The resulting triazole-thiols are versatile intermediates themselves, amenable to further functionalization, particularly at the thiol group. mdpi.comzsmu.edu.ua

Detailed Research Findings

Research on analogous compounds, particularly phenylacetic acid hydrazide, provides detailed insights into the reaction conditions and expected outcomes for the elaboration of the 1,2,4-triazole ring.

Pathway 1: Synthesis of 5-Benzyl-4-Aryl-4H-1,2,4-triazole-3-thiols

The synthesis of 4-aryl substituted triazoles from phenylacetic acid hydrazide is a two-step process. nih.gov The first step is the condensation with various arylisothiocyanates to form 1-(phenylacetyl)-4-arylthiosemicarbazides. The subsequent step is a base-catalyzed intramolecular cyclodehydration to yield the target 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiols. nih.gov The reaction yields are generally good, ranging from 62% to 79% for the cyclization step. nih.gov

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetic acid hydrazide, Aryl isothiocyanate | Ethanol (B145695), Reflux | 1-(Phenylacetyl)-4-arylthiosemicarbazide | 88-95 |

| 2 | 1-(Phenylacetyl)-4-arylthiosemicarbazide | Aqueous NaOH, Reflux | 5-Benzyl-4-aryl-4H-1,2,4-triazole-3-thiol | 62-79 |

Pathway 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This pathway is also a two-step synthesis, starting from a benzoic acid hydrazide analog. researchgate.netnepjol.info The hydrazide is first treated with carbon disulfide and potassium hydroxide in ethanol to produce potassium dithiocarbazinate salt. This intermediate is then cyclized by refluxing with an excess of hydrazine hydrate in water to furnish the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.netnepjol.info This method is effective for generating triazoles with a free amino group at the N-4 position, which can be a useful handle for further derivatization. researchgate.net

| Step | Reactant | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Benzoic acid hydrazide | 1) Carbon disulfide, Potassium hydroxide, Ethanol 2) Stirring for 18 hours | Potassium dithiocarbazinate salt |

| 2 | Potassium dithiocarbazinate salt | Hydrazine hydrate, Water, Reflux | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol |

These established synthetic routes highlight the versatility of arylacetohydrazides as precursors for the construction of medicinally relevant 1,2,4-triazole scaffolds. The application of these methodologies to 2-(2,5-Dimethylphenyl)acetohydrazide is expected to proceed analogously, yielding the corresponding 5-((2,5-dimethylphenyl)methyl)-substituted 1,2,4-triazole derivatives.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Proton Assignment

The ¹H NMR spectrum of 2-(2,5-Dimethylphenyl)acetohydrazide is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show signals for the three protons on the substituted benzene (B151609) ring. The aliphatic region would contain signals for the methylene (B1212753) bridge and the two methyl groups attached to the ring. The hydrazide protons (-NHNH₂) are also expected, though their signals can be broad and their chemical shifts variable depending on the solvent and concentration.

Based on analogous structures like 2',5'-dimethylacetophenone (B146730) and other acetanilides, the following assignments are predicted nih.govchemicalbook.com:

Aromatic Protons (Ar-H): The three protons on the 1,2,4-trisubstituted benzene ring are chemically distinct and would likely appear in the range of δ 6.9-7.2 ppm. The proton at position 6 (between the methyl and methylene groups) would likely be a singlet or a narrowly split doublet. The protons at positions 3 and 4 would appear as doublets, with coupling constants typical for ortho and meta relationships.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group are chemically equivalent and would appear as a sharp singlet, predicted to be in the range of δ 3.5-3.7 ppm.

Methyl Protons (Ar-CH₃): The two methyl groups on the aromatic ring are in different environments. They are expected to appear as two distinct singlets, likely around δ 2.2-2.4 ppm.

Hydrazide Protons (-NH and -NH₂): The protons of the hydrazide group are exchangeable and often show broad signals. The -NH proton is typically found downfield (δ 7.5-9.5 ppm), while the -NH₂ protons are expected at a more shielded position (δ 4.0-5.0 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2,5-Dimethylphenyl)acetohydrazide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

|---|---|---|---|

| -NH (Amide) | ~8.5 | Broad Singlet | 1 |

| Ar-H (Position 6) | ~7.1 | Singlet | 1 |

| Ar-H (Position 3, 4) | ~7.0 | Multiplet/Doublets | 2 |

| -NH₂ (Amino) | ~4.5 | Broad Singlet | 2 |

| -CH₂- (Methylene) | ~3.6 | Singlet | 2 |

| Ar-CH₃ (Position 2) | ~2.3 | Singlet | 3 |

| Ar-CH₃ (Position 5) | ~2.2 | Singlet | 3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Structural Correlation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For 2-(2,5-Dimethylphenyl)acetohydrazide, ten distinct carbon signals are expected.

Carbonyl Carbon (-C=O): The carbonyl carbon of the hydrazide group is the most deshielded, with a predicted chemical shift in the range of δ 170-175 ppm, a typical region for amide-like carbons. nih.govresearchgate.net

Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons. The quaternary carbons attached to the methyl groups (C-2, C-5) and the methylene group (C-1) would have distinct chemical shifts, typically between δ 130-140 ppm. The carbons bearing hydrogen atoms (C-3, C-4, C-6) would resonate at higher field, in the δ 125-130 ppm range.

Methylene Carbon (-CH₂-): The methylene carbon signal is anticipated to appear in the range of δ 40-45 ppm.

Methyl Carbons (Ar-CH₃): The two methyl carbons are expected to be the most shielded, with chemical shifts around δ 19-21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2,5-Dimethylphenyl)acetohydrazide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Carbonyl) | ~172 |

| Ar-C (Quaternary, C1, C2, C5) | 130-138 |

| Ar-C (Tertiary, C3, C4, C6) | 126-131 |

| -CH₂- (Methylene) | ~42 |

| Ar-CH₃ (Position 2) | ~21 |

| Ar-CH₃ (Position 5) | ~19 |

Two-Dimensional NMR Techniques for Complex Structural Confirmation

To unequivocally assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal proton-proton couplings. It would confirm the connectivity of the aromatic protons on the dimethylphenyl ring, showing correlations between adjacent protons.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to assign the signals for the methylene and methyl groups.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. Key correlations would include the link from the methylene protons (-CH₂-) to the aromatic C-1 and C-6, as well as to the carbonyl carbon (-C=O). Correlations from the methyl protons to their attached aromatic carbons and the adjacent ring carbons would confirm their positions.

Infrared (IR) Spectroscopy

Vibrational Band Assignments and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of 2-(2,5-Dimethylphenyl)acetohydrazide would be dominated by absorptions from the N-H, C=O, aromatic C=C, and C-H bonds. Data from similar hydrazide compounds provides a basis for these assignments. nih.govscielo.br

N-H Stretching: The hydrazide group should give rise to multiple bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group and the stretch of the -NH group.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl stretch is expected in the region of 1650-1680 cm⁻¹. This is a characteristic band for hydrazides.

N-H Bending (Amide II): The bending vibration of the N-H bond is expected to appear around 1580-1620 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Vibrational Frequencies for 2-(2,5-Dimethylphenyl)acetohydrazide

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (Amine & Amide) | 3200-3400 | Medium-Strong |

| Aromatic C-H Stretching | 3000-3100 | Medium |

| Aliphatic C-H Stretching | 2850-2980 | Medium |

| C=O Stretching (Amide I) | 1650-1680 | Strong |

| N-H Bending (Amide II) | 1580-1620 | Medium-Strong |

| Aromatic C=C Stretching | 1450-1600 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-(2,5-Dimethylphenyl)acetohydrazide in a solvent like methanol (B129727) or ethanol (B145695) would be primarily influenced by the 2,5-dimethylphenyl chromophore. Aromatic compounds typically exhibit characteristic absorptions due to π → π* transitions. researchgate.net

The substituted benzene ring is expected to show a primary absorption band (E-band) around 210-220 nm and a secondary, less intense band (B-band) with fine structure around 260-280 nm. The presence of the acetohydrazide group may cause a slight shift (bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted xylene. The carbonyl group's n → π* transition is generally weak and may be obscured by the stronger π → π* transitions of the aromatic ring.

Table 4: Predicted UV-Vis Absorption Maxima for 2-(2,5-Dimethylphenyl)acetohydrazide

| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* (E-band) | ~215 | Substituted Benzene Ring |

| π → π* (B-band) | ~270 | Substituted Benzene Ring |

Electronic Transitions and Chromophoric Behavior Analysis

The electronic absorption properties of 2-(2,5-Dimethylphenyl)acetohydrazide are dictated by the chromophoric systems present in its structure: the 2,5-dimethylphenyl ring and the acetohydrazide moiety. The aromatic ring is the primary chromophore, typically exhibiting π → π* transitions. These transitions, characteristic of benzene and its derivatives, are expected to appear in the ultraviolet (UV) region of the electromagnetic spectrum. The substitution of the benzene ring with two methyl groups (an auxochrome) can induce a bathochromic (red) shift and a hyperchromic effect on these absorption bands compared to unsubstituted benzene.

The acetohydrazide group (-CH₂CONHNH₂) contains a carbonyl group (C=O), which possesses a lone pair of electrons on the oxygen atom. This allows for n → π* transitions, which are typically weaker in intensity and occur at longer wavelengths than the π → π* transitions. The combination of these chromophores would result in a complex UV-Vis absorption spectrum.

To precisely predict the electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool. nih.govcecam.orgbenasque.orgbenasque.org This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands. For 2-(2,5-Dimethylphenyl)acetohydrazide, TD-DFT calculations would likely predict strong absorptions below 280 nm corresponding to the π → π* transitions of the aromatic ring and a weaker n → π* transition at a longer wavelength associated with the carbonyl group.

Mass Spectrometry (MS)

Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry serves as a definitive technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of 2-(2,5-Dimethylphenyl)acetohydrazide is C₁₀H₁₄N₂O, corresponding to a monoisotopic molecular weight of 178.1106 g/mol and an average molecular weight of 178.23 g/mol . chemscene.com

In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion ([M]⁺•) at m/z ≈ 178. This molecular ion is often unstable and undergoes fragmentation, breaking at the weakest bonds to form more stable ions. libretexts.org For 2-(2,5-Dimethylphenyl)acetohydrazide, several fragmentation pathways can be proposed based on the typical behavior of related structures like other acetohydrazide derivatives. researchgate.netresearchgate.netnih.govraco.cat

A primary fragmentation event would be the cleavage of the benzylic C-C bond (the bond between the CH₂ group and the carbonyl carbon), which is known as α-cleavage relative to the carbonyl group. This would lead to the formation of a stable 2,5-dimethylbenzyl cation. Another significant fragmentation would involve the hydrazide moiety.

A proposed fragmentation pattern is detailed below:

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 178 | [C₁₀H₁₄N₂O]⁺• | C₁₀H₁₄N₂O | Molecular Ion (Parent Peak) |

| 119 | [C₉H₁₁]⁺ | C₉H₁₁ | 2,5-dimethylbenzyl cation, resulting from cleavage of the CH₂-CO bond. This is often a very stable and abundant fragment for such structures. |

| 105 | [C₈H₉]⁺ | C₈H₉ | Loss of a methyl group from the 2,5-dimethylbenzyl cation. |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a common rearrangement product from benzyl-type cations. |

| 59 | [CH₃N₂O]⁺ | CH₃N₂O | Fragment corresponding to [CONHNH₂]⁺. |

Single Crystal X-ray Diffraction Analysis

As of this writing, a single-crystal X-ray diffraction structure for 2-(2,5-Dimethylphenyl)acetohydrazide has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases. Therefore, the following sections will utilize data from a closely related and structurally analogous compound, (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate , to illustrate the principles and the type of detailed structural information that would be obtained from such an analysis. consensus.app

Disclaimer: All data presented in sections 3.5.1, 3.5.2, and 3.5.3, including tables and specific interaction descriptions, pertain to the analogue compound (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate and are used for illustrative purposes only.

Determination of Molecular Geometry, Conformation, and Bond Parameters

Single-crystal X-ray diffraction provides the precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsion angles.

For a molecule like 2-(2,5-Dimethylphenyl)acetohydrazide, this analysis would reveal the exact conformation of the acetohydrazide side chain relative to the dimethylphenyl ring. The planarity of the phenyl ring and the geometry around the sp² hybridized carbonyl carbon and nitrogen atoms would be confirmed.

Illustrative Bond Parameters for the Analogue Compound:

| Bond | Length (Å) | Angle | Degree (°) |

| C=O | 1.23 | O-C-N | 122.5 |

| C-N | 1.34 | C-N-N | 119.8 |

| N-N | 1.38 | C-C-N | 114.3 |

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

Crystal packing analysis describes how individual molecules arrange themselves in the solid state. This arrangement is governed by non-covalent intermolecular interactions, which are crucial for the stability of the crystal lattice. For 2-(2,5-Dimethylphenyl)acetohydrazide, the hydrazide group (-CONHNH₂) is a potent hydrogen bond donor (N-H groups) and acceptor (C=O oxygen).

Therefore, extensive intermolecular hydrogen bonding would be expected to be a dominant feature of its crystal packing. These interactions would likely link molecules into chains, sheets, or more complex three-dimensional networks. nih.goveurjchem.commdpi.com The presence of the aromatic dimethylphenyl ring also introduces the possibility of weaker C-H···π interactions and potentially π-π stacking interactions between the rings of adjacent molecules, further stabilizing the crystal structure.

Illustrative Hydrogen Bond Data for the Analogue Compound:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···O | 0.86 | 2.05 | 2.90 | 170 |

| O-H···O (water) | 0.85 | 1.95 | 2.79 | 175 |

| C-H···O | 0.93 | 2.45 | 3.37 | 150 |

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govresearchgate.netacs.org The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules.

By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting strong interactions like hydrogen bonds.

For 2-(2,5-Dimethylphenyl)acetohydrazide, the fingerprint plot would be expected to show significant contributions from H···H, O···H/H···O, and C···H/H···C contacts. The sharp spikes in the O···H region would correspond to the strong N-H···O hydrogen bonds.

Illustrative Hirshfeld Surface Analysis Data for an Analogue Hydrazide Compound:

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 25.5 |

| C···H / H···C | 18.2 |

| C···C | 5.8 |

| N···H / H···N | 3.5 |

| Other | 2.0 |

This quantitative breakdown allows for a detailed comparison of the packing forces in different crystalline materials. consensus.appnih.gov

Tautomeric Forms in the Solid State as Revealed by X-ray Data

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific X-ray diffraction data for the compound 2-(2,5-Dimethylphenyl)acetohydrazide. The determination of tautomeric forms in the solid state is fundamentally reliant on experimental evidence from X-ray crystallography, which elucidates the precise three-dimensional arrangement of atoms within a crystal lattice.

Without such crystallographic data for 2-(2,5-Dimethylphenyl)acetohydrazide, a scientifically rigorous analysis of its potential tautomeric forms in the solid state is not possible. Any discussion on this topic would be speculative and would not meet the evidence-based requirements of this article. Therefore, this section cannot be completed due to the absence of the necessary experimental findings.

Mechanistic Investigations of Chemical Transformations

Reaction Mechanisms of Hydrazide and Hydrazone Formation

The formation of hydrazides and their subsequent conversion to hydrazones are fundamental transformations in organic chemistry, driven by the nucleophilic character of hydrazine (B178648) derivatives. Understanding the mechanistic pathways of these reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Nucleophilic Addition-Elimination Pathways in Hydrazide Synthesis

The synthesis of hydrazides, such as 2-(2,5-Dimethylphenyl)acetohydrazide, typically proceeds through a nucleophilic addition-elimination reaction. This pathway involves the reaction of a carboxylic acid derivative, most commonly an acyl chloride or an ester, with hydrazine.

The mechanism commences with the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the acyl chloride. This initial attack leads to the formation of a tetrahedral intermediate. In this intermediate, the carbon atom's hybridization changes from sp² to sp³, and a negative charge develops on the oxygen atom.

Table 1: Key Steps in Nucleophilic Addition-Elimination for Hydrazide Synthesis

| Step | Description |

| 1. Nucleophilic Attack | The nitrogen atom of hydrazine attacks the carbonyl carbon of the acyl chloride. |

| 2. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate with a negatively charged oxygen is formed. |

| 3. Elimination of Leaving Group | The intermediate collapses, expelling the chloride ion. |

| 4. Deprotonation | A base removes a proton from the nitrogen atom to yield the final hydrazide. |

Mechanism of Hydrazone Condensation from Hydrazides and Carbonyl Compounds

The condensation reaction between a hydrazide, like 2-(2,5-Dimethylphenyl)acetohydrazide, and a carbonyl compound (an aldehyde or a ketone) to form a hydrazone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction. nih.govnumberanalytics.com This reaction is typically catalyzed by a weak acid. organicmystery.com

The mechanism is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The terminal nitrogen atom of the hydrazide then acts as the nucleophile, attacking the activated carbonyl carbon. fiveable.me This results in the formation of a protonated tetrahedral intermediate. nih.gov

Following the nucleophilic attack, a proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group. This creates a better leaving group, a water molecule. The elimination of water from this intermediate, often facilitated by the lone pair of electrons on the adjacent nitrogen atom, leads to the formation of a carbon-nitrogen double bond (C=N), characteristic of a hydrazone. numberanalytics.comlibretexts.org The final step is the deprotonation of the nitrogen atom to regenerate the acid catalyst and yield the final hydrazone product. nih.gov The reaction is pH-dependent; at very low pH, the hydrazine nitrogen becomes protonated and non-nucleophilic, while at high pH, the carbonyl group is not sufficiently activated. organicmystery.com

Role of Steric Factors and Electronic Effects in Reaction Pathways

Both steric and electronic factors play a significant role in the reaction pathways of hydrazide and hydrazone formation, influencing reaction rates and equilibrium positions. nih.govresearchgate.net

Steric Factors: Steric hindrance around the carbonyl group of an aldehyde or ketone can impede the approach of the nucleophilic hydrazide. numberanalytics.com Aldehydes, having one less bulky alkyl group compared to ketones, are generally more reactive towards hydrazide condensation. ncert.nic.in Similarly, bulky substituents on the hydrazide itself can slow down the reaction. However, steric crowding in the tetrahedral intermediate might accelerate its breakdown to the final hydrazone, partially offsetting the initial slower rate of attack. nih.gov

Electronic Effects: The electronic nature of the substituents on both the carbonyl compound and the hydrazide significantly impacts the reaction rate. numberanalytics.com Electron-withdrawing groups on the aromatic ring of an aldehyde or ketone increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction. nih.gov Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction. numberanalytics.com

For the hydrazide, electron-donating groups increase the nucleophilicity of the attacking nitrogen atom, leading to a faster reaction. numberanalytics.com Conversely, electron-withdrawing groups on the hydrazide, such as the acyl group in an acylhydrazone, reduce its nucleophilicity compared to hydrazine itself. researchgate.net The presence of ortho-substituents with acidic or basic properties on an aromatic aldehyde can lead to intramolecular catalysis, significantly enhancing the reaction rate. nih.govnih.gov

Table 2: Influence of Steric and Electronic Factors on Hydrazone Formation

| Factor | Effect on Carbonyl Compound | Effect on Hydrazide | Overall Impact on Reaction Rate |

| Steric Hindrance | Increased hindrance decreases reactivity. | Increased hindrance decreases reactivity. | Decreases |

| Electron-Withdrawing Groups | Increases electrophilicity and reactivity. | Decreases nucleophilicity and reactivity. | Variable, depends on position and strength |

| Electron-Donating Groups | Decreases electrophilicity and reactivity. | Increases nucleophilicity and reactivity. | Variable, depends on position and strength |

Intramolecular Cyclization Mechanisms

Hydrazides and their derivatives are versatile precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions involve the formation of new rings, leading to complex molecular architectures.

Mechanistic Pathways for Thiazolone Ring Formation

While the direct cyclization of 2-(2,5-Dimethylphenyl)acetohydrazide to a thiazolone is not a standard transformation, hydrazides can be precursors to intermediates that undergo cyclization to form thiazole (B1198619) or thiazolone rings. nih.gov A plausible mechanistic pathway involves the conversion of the hydrazide to a thiohydrazide or a related sulfur-containing intermediate.

For instance, the hydrazide could be reacted with a thiocarbonylating agent. The resulting thiohydrazide can then undergo intramolecular cyclization with a suitable α-haloketone. The mechanism would likely proceed via an initial nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by an intramolecular condensation between the nitrogen atom of the hydrazide moiety and the ketone carbonyl group. Subsequent dehydration would lead to the formation of the thiazole ring. The specific structure of the final product, whether a thiazole or a thiazolone, would depend on the exact reactants and reaction conditions. The formation of the thiazole ring is a key step in the synthesis of many biologically active compounds. nih.gov

Cyclization Dynamics in Pyrazole (B372694) and Phthalazine (B143731) Derivative Synthesis

Hydrazides are common starting materials for the synthesis of pyrazole and phthalazine derivatives through cyclization reactions. researchgate.netorganic-chemistry.orglongdom.org

Pyrazole Synthesis: The synthesis of pyrazoles often involves the reaction of a hydrazide with a 1,3-dicarbonyl compound or its equivalent. nih.gov The mechanism typically begins with the condensation of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. beilstein-journals.org This is followed by an intramolecular nucleophilic attack of the other nitrogen atom of the hydrazide moiety onto the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring. beilstein-journals.org The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the hydrazide and the dicarbonyl compound. beilstein-journals.org In some cases, the cyclization can be mediated by catalysts, such as copper(I) iodide, which facilitates an electrophilic cyclization of α,β-alkynic hydrazones. acs.org

Phthalazine Synthesis: Phthalazine derivatives are frequently synthesized by the cyclization of hydrazides with suitable precursors containing a 1,2-diaroylbenzene or a related ortho-disubstituted aromatic structure. longdom.org For example, the reaction of a hydrazide with a 2-acylbenzoic acid derivative is a common route. longdom.org The mechanism involves the initial formation of a hydrazone by condensation of the hydrazide with the keto group of the 2-acylbenzoic acid. nih.gov This is followed by an intramolecular nucleophilic attack of the amide nitrogen of the hydrazide onto the carboxylic acid carbonyl group (or its activated form). Subsequent dehydration leads to the formation of the phthalazinone ring system. nih.govnih.gov The hydrazide can also be a key precursor for further structural modifications of the phthalazine core. nih.gov

Dyotropic Rearrangement Mechanisms involving Related Structures

Dyotropic rearrangements are a class of pericyclic reactions where two sigma (σ) bonds migrate simultaneously and intramolecularly. researchgate.netillinois.edu These reactions are categorized into two main types. Type I rearrangements involve the interchange of two migrating groups attached to the same atomic scaffold, while Type II rearrangements involve the migration of two groups from one atom to another. The process is typically concerted, proceeding through a transition state where both bonds are partially broken and formed. ucdavis.edu

While no specific instances of dyotropic rearrangements involving 2-(2,5-Dimethylphenyl)acetohydrazide are documented in the reviewed literature, the mechanism is relevant to related structural motifs found in organic chemistry. For instance, such rearrangements have been observed in β-lactones, where a 1,2-acyl migration can lead to the formation of key spirocyclic intermediates. researchgate.net The feasibility of a dyotropic rearrangement is highly dependent on the molecule's ability to adopt a specific geometry, often a trans coplanar conformation, which allows for maximum orbital overlap in the transition state. researchgate.net

Theoretical studies using density functional theory (DFT) have shown that these reactions can be concerted and are influenced by structural and environmental factors. ucdavis.edu The energy barrier for the rearrangement can be lowered by the structural constraints of the molecule and stabilization of the transition state by the surrounding environment, such as a polar protic solvent. ucdavis.edu The transition states are characterized by having fewer degrees of freedom than the ground state, which is consistent with a concerted mechanism. illinois.edu

| Rearrangement Type | Description | Key Feature |

| Type I | Two migrating groups interchange their positions on a stationary molecular framework. | Inversion of configuration often occurs at both atoms of the scaffold. researchgate.net |

| Type II | Two migrating groups move from one atom to another within the same molecule. | Most extensively studied form involves migrations between silicon, oxygen, and carbon atoms. |

Tautomerism and Conformational Studies

The structural dynamics of 2-(2,5-Dimethylphenyl)acetohydrazide are governed by tautomeric equilibria and conformational flexibility. These aspects are crucial for understanding its reactivity and intermolecular interactions in different physical states.

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more readily interconvertible isomers that differ in the position of a proton and a double bond. The most common form is keto-enol tautomerism. khanacademy.org For 2-(2,5-Dimethylphenyl)acetohydrazide, the hydrazide functional group can exhibit a similar tautomeric equilibrium between the "keto" (amide) form and the "enol" (imidic acid or hydrazonic acid) form.

The keto form is generally the more stable and predominant tautomer in simple carbonyl compounds. khanacademy.org However, the position of the equilibrium can be significantly influenced by factors such as conjugation, intramolecular hydrogen bonding, and solvent effects. youtube.com In certain molecular structures, the enol form can be substantially stabilized. For example, the presence of an intramolecular hydrogen bond between the hydroxyl group of the enol and a nearby acceptor atom can make the enol form more favorable. youtube.comnih.gov

The equilibrium can be catalyzed by either acid or base. khanacademy.orgyoutube.com In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by the removal of an alpha-hydrogen by a weak base (like water) to form the C=C double bond of the enol. youtube.com

Tautomeric Forms of the Hydrazide Moiety:

| Tautomer Name | Structural Formula | Key Features |

| Keto Form (Amide) | R-C(=O)-NH-NH₂ | Contains a carbonyl group (C=O) and an N-H bond. Generally more stable. |

| Enol Form (Imidic Acid) | R-C(OH)=N-NH₂ | Contains a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N). Can be stabilized by intramolecular H-bonding. nih.gov |

Studies on related β-ketoamides have shown that electron-withdrawing groups can strengthen the intramolecular hydrogen bond in the enol tautomer, shifting the equilibrium towards the enol form. mdpi.com Conversely, electron-donating groups may favor the keto form. mdpi.com Theoretical calculations and NMR spectroscopy are common methods used to determine the tautomeric equilibrium in both solution and the gaseous phase. nih.gov

The three-dimensional structure of 2-(2,5-Dimethylphenyl)acetohydrazide is determined by the rotation around its single bonds. Conformational analysis investigates the different spatial arrangements (conformers) of the molecule and their relative stabilities.

The key rotatable bonds in 2-(2,5-Dimethylphenyl)acetohydrazide are:

The C(aryl)-C(methylene) bond.

The C(methylene)-C(carbonyl) bond.

The C(carbonyl)-N bond.

The N-N bond.

The preferred conformation is a balance between minimizing steric hindrance and maximizing stabilizing interactions like hydrogen bonding. The bulky 2,5-dimethylphenyl group will significantly influence the torsion angle between the aromatic ring and the carbonyl group. Studies on structurally similar N,N-dimethylbenzamide have shown that steric hindrance can force the carbonyl group out of the plane of the aromatic ring. nih.gov

In solution, the molecule is likely to exist as an equilibrium mixture of several rotational isomers. researchgate.net The specific conformer populations can be influenced by the solvent. For instance, polar solvents may stabilize more polar conformers. Techniques like Lanthanide-Induced-Shift (LISA) NMR analysis can be used to determine conformer ratios in solution. nih.gov

In the solid state, the conformation is fixed within the crystal lattice. The observed conformation is not only a result of intramolecular forces but also of intermolecular interactions, such as hydrogen bonding and crystal packing forces, which maximize lattice energy. nih.gov X-ray crystallography is the definitive method for determining solid-state structures. It is common for molecules to adopt a single, low-energy conformation in the crystalline state, which may or may not be the most stable conformation in solution. researchgate.net For example, crystal structures of related molecules are often influenced by networks of intermolecular O-H···O or C-H···O hydrogen bonds that dictate the molecular packing. nih.gov

Summary of Factors Influencing Conformation:

| Factor | Influence in Solution | Influence in Solid State |

| Steric Hindrance | Influences the equilibrium between conformers by destabilizing sterically crowded arrangements. | A primary determinant of the single conformation adopted in the crystal. |

| Hydrogen Bonding | Intramolecular H-bonds can stabilize specific conformers, shifting the equilibrium. Intermolecular H-bonds with solvent molecules are also critical. | Strong intermolecular H-bonds are a dominant force in crystal packing, often dictating the overall structure. nih.gov |

| Solvent Effects | Polar solvents can stabilize more polar conformers, altering the equilibrium mixture. | Not directly applicable, but the solvent used for crystallization can influence which polymorph is formed. |

| Crystal Packing | Not applicable. | A major factor that determines the final, lowest-energy arrangement in the crystal lattice. researchgate.net |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine various molecular properties, including optimized geometry, spectroscopic parameters, and reactivity descriptors. For hydrazide derivatives, DFT calculations are typically performed using hybrid functionals like B3LYP combined with basis sets such as 6–311++G(d,p) or 6–311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

The first step in most computational analyses is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing a stable, three-dimensional structure. The resulting optimized geometry includes precise predictions of bond lengths, bond angles, and dihedral angles. For molecules similar to 2-(2,5-Dimethylphenyl)acetohydrazide, DFT has been used to determine these structural parameters, which can then be compared with experimental data from X-ray crystallography if available. researchgate.net

The electronic structure calculations reveal the distribution of electrons within the molecule. This information is crucial for understanding the molecule's charge distribution and identifying potential sites for chemical reactions.

Table 1: Representative Structural Parameters for a Hydrazone Derivative Calculated via DFT Note: The following data is for the related compound 2-[(2,3-dimethylphenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide, as a representative example of parameters obtained through DFT calculations. researchgate.net

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | 1.252 |

| Bond Length | N-N | 1.365 |

| Bond Length | C-N (amide) | 1.378 |

| Bond Length | C=N (imine) | 1.297 |

DFT calculations are a reliable tool for predicting spectroscopic data, which can be used to validate the computed molecular structure. researchgate.net

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed on the optimized molecular geometry. nih.gov These predicted shifts are often correlated with experimentally obtained NMR data. A strong correlation between the theoretical and experimental values confirms that the optimized geometry is a good representation of the molecule's structure in solution. semanticscholar.orgresearchgate.net

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) spectra can also be computed. researchgate.net Theoretical vibrational analysis helps in the assignment of experimental IR absorption bands to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups like N-H, C=O, and C-N within the acetohydrazide moiety. researchgate.net

Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated 1H NMR Chemical Shifts Note: This table provides a hypothetical example to illustrate the correlation between calculated and experimental data for a molecule like 2-(2,5-Dimethylphenyl)acetohydrazide.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

| N-H (amide) | 9.21 | 9.15 | 0.06 |

| N-H (hydrazine) | 4.35 | 4.42 | -0.07 |

| CH2 | 3.48 | 3.51 | -0.03 |

| CH3 (phenyl, pos. 2) | 2.29 | 2.33 | -0.04 |

| CH3 (phenyl, pos. 5) | 2.25 | 2.28 | -0.03 |

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO-LUMO Gap: The energy of the HOMO represents the ability to donate an electron, while the energy of the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive. nih.gov For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO–LUMO energy gap is 5.0452 eV. nih.gov

Reactivity Descriptors: From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scispace.com These include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Global Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons from the environment. scispace.com

Table 3: Key Global Reactivity Descriptors Derived from FMO Analysis Note: Values are illustrative and based on calculations for structurally similar compounds. nih.govresearchgate.net

| Descriptor | Formula | Typical Calculated Value (eV) |

| HOMO Energy (E_HOMO) | - | -5.313 |

| LUMO Energy (E_LUMO) | - | -0.268 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.045 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 2.791 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.523 |

| Global Electrophilicity (ω) | χ² / (2η) | 1.543 |

Molecular Docking Simulations for Interaction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. scienceopen.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. ekb.eg

For a compound like 2-(2,5-Dimethylphenyl)acetohydrazide, molecular docking simulations can be used to predict how it interacts with the active site of a target enzyme or receptor. The simulation places the ligand into the binding pocket in various possible conformations and orientations (poses). scienceopen.com

The results of these simulations can identify key intermolecular interactions, such as:

Hydrogen Bonds: The hydrazide moiety (-CONHNH2) is a potent hydrogen bond donor and acceptor, likely forming critical interactions with amino acid residues in the receptor's active site.

Hydrophobic Interactions: The 2,5-dimethylphenyl group can engage in hydrophobic or van der Waals interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic ring may interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Studies on similar hydrazide derivatives have shown their ability to bind to various enzymes, including dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net

Docking programs use scoring functions to estimate the binding affinity between the ligand and the receptor. This affinity is often expressed as a binding energy in units of kcal/mol. ijpsdronline.com A lower (more negative) binding energy indicates a stronger, more favorable interaction and suggests a higher potential for the compound to act as an inhibitor of that target. ekb.eg By comparing the binding energies of different compounds, researchers can rank their potential efficacy. For instance, docking studies of various hydrazide-hydrazones against EGFR have reported binding energies ranging from -7.1 to -9.1 kcal/mol. researchgate.net

Table 4: Representative Binding Energies of Hydrazide Derivatives with Biological Targets Note: This table presents example data from molecular docking studies of various hydrazide compounds against different enzymes to illustrate typical results. researchgate.net

| Compound Type | Target Enzyme | Binding Energy (kcal/mol) |

| Hydrazide-Hydrazone 5a | EGFR | -8.9 |

| Hydrazide-Hydrazone 5e | EGFR | -8.9 |

| Hydrazide-Hydrazone 5g | EGFR | -9.1 |

| Hydrazide-Hydrazone 5h | EGFR | -8.9 |

In Silico Prediction of Drug-Likeness and Bioactivity Scores

The concept of "drug-likeness" is a qualitative assessment of how a compound's properties align with those of known drugs. It is a crucial filter in the early stages of drug development to identify candidates with a higher probability of success. Bioactivity scores, on the other hand, predict the likelihood of a molecule interacting with specific classes of biological targets.

Various computational tools are employed to estimate these properties. Drug-likeness is often evaluated based on established rules like Lipinski's Rule of Five, which considers parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Bioactivity scores are calculated by comparing the structural features of the compound to large databases of molecules with known biological activities.

For 2-(2,5-Dimethylphenyl)acetohydrazide, preliminary in silico analyses suggest a favorable drug-like profile. The calculated physicochemical properties generally fall within the accepted ranges for oral bioavailability.

| Property | Value | Lipinski's Rule of Five Guideline |

| Molecular Weight | 178.23 g/mol | < 500 |

| LogP | 0.84 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | < 140 Ų |

This interactive table presents key physicochemical properties of 2-(2,5-Dimethylphenyl)acetohydrazide relevant to its drug-likeness.

Furthermore, bioactivity scores can be predicted for various important drug target classes. These scores provide a preliminary indication of the compound's potential pharmacological profile. A score greater than 0.00 suggests probable activity, while scores between -0.50 and 0.00 indicate moderate activity, and scores below -0.50 suggest inactivity.

| Target Class | Predicted Bioactivity Score |

| GPCR Ligand | -0.15 |

| Ion Channel Modulator | -0.30 |

| Kinase Inhibitor | -0.55 |

| Nuclear Receptor Ligand | -0.25 |

| Protease Inhibitor | -0.40 |

| Enzyme Inhibitor | 0.10 |

This illustrative table shows potential bioactivity scores for 2-(2,5-Dimethylphenyl)acetohydrazide against common biological target classes, as might be predicted by cheminformatics software. These are not experimental values.

A more integrated approach to predicting a molecule's potential is through combined analyses like the Petra/Osiris/Molinspiration (POM) analysis. preprints.orgresearchgate.netmdpi.com This method serves as a comprehensive in silico filter to assess the pharmacokinetic profile and potential toxicity of novel compounds. preprints.orgnih.gov The POM model amalgamates different software packages to provide a holistic view of a compound's properties. researchgate.net

Petra (Parameter Estimation for the Treatment of Reactivity Applications) is used to calculate a variety of physicochemical properties. nih.gov In recent applications, this component is sometimes replaced by more modern tools like the SwissADME web server, leading to a "modified POM analysis". preprints.org

Molinspiration computes a range of molecular properties and, notably, predicts bioactivity scores against major drug target families. researchgate.netnih.gov This helps in understanding the potential therapeutic applications of the compound.

The POM analysis acts as a successful support tool in drug design by flagging potential liabilities and highlighting promising characteristics of a molecule like 2-(2,5-Dimethylphenyl)acetohydrazide before committing to extensive laboratory synthesis and testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org A QSAR model allows researchers to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective molecules. rsc.org

The development of a QSAR model for derivatives of 2-(2,5-Dimethylphenyl)acetohydrazide would involve several key steps:

Dataset Preparation: A series of derivatives would be synthesized by modifying the core structure of 2-(2,5-Dimethylphenyl)acetohydrazide. For example, different substituents could be placed on the phenyl ring or modifications made to the acetohydrazide moiety. The biological activity of each of these compounds against a specific target (e.g., a particular enzyme or receptor) would be determined experimentally.

| Compound | R1 Substituent | R2 Substituent | Biological Activity (IC₅₀, µM) |

| Parent | H | H | 15.2 |

| Derivative 1 | 4-Cl | H | 8.5 |

| Derivative 2 | 4-OCH₃ | H | 12.1 |

| Derivative 3 | H | CH₃ | 20.4 |

| Derivative 4 | 4-Cl | CH₃ | 10.3 |

This table provides a hypothetical example of a dataset that would be used to build a QSAR model for derivatives of 2-(2,5-Dimethylphenyl)acetohydrazide.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including steric (size, shape), electronic (charge distribution), and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the measured biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

Once a robust and predictive QSAR model is established, it can be used to virtually screen a large number of potential derivatives. This allows chemists to prioritize the synthesis of compounds that are predicted to have the highest biological activity, significantly streamlining the drug discovery process.

Coordination Chemistry and Metal Complexation Studies

Synthesis of Coordination Complexes with Metal Ions

The synthesis of coordination complexes using ligands derived from 2-(2,5-Dimethylphenyl)acetohydrazide is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are often colored solids that can be isolated and purified by standard laboratory techniques.

Ligand Design Incorporating 2-(2,5-Dimethylphenyl)acetohydrazide or its Derivatives

The design of ligands based on 2-(2,5-Dimethylphenyl)acetohydrazide often involves the condensation of its terminal -NH2 group with various aldehydes and ketones to form Schiff base derivatives. This approach is highly effective for creating multidentate ligands with enhanced chelating capabilities. The resulting Schiff bases, which contain an azomethine (-CH=N) group, can coordinate to metal ions, forming stable chelate rings. The specific properties of the resulting complexes can be fine-tuned by carefully selecting the aldehyde or ketone precursor, which may introduce additional donor atoms or steric bulk. For example, using aldehydes with hydroxyl or methoxy (B1213986) groups can increase the denticity of the ligand.

Identification of Donor Sites (N, O, S) and Chelation Modes

Ligands derived from 2-(2,5-Dimethylphenyl)acetohydrazide possess several potential donor sites, primarily the nitrogen and oxygen atoms of the hydrazide backbone. In its Schiff base derivatives, the imine nitrogen of the azomethine group and the amide oxygen are the principal coordination sites. These ligands can exhibit keto-enol tautomerism, allowing for different chelation modes.

Keto Form: The ligand can coordinate in its neutral keto form, typically acting as a bidentate ligand through the carbonyl oxygen and the azomethine nitrogen.

Enol Form: Under certain conditions, the ligand can undergo deprotonation of the amide proton to form the enolate. In this anionic form, it coordinates through the enolic oxygen and the azomethine nitrogen. This mode of coordination is often confirmed by the disappearance of the N-H vibrational band in the infrared spectrum of the complex. researchgate.netresearchgate.net

If the aldehyde or ketone used to synthesize the Schiff base contains additional functional groups, such as a phenolic -OH or a thiophene (B33073) sulfur, these can also act as donor sites, leading to tridentate (O, N, O or O, N, S) chelation. researchgate.net

Stoichiometry and Proposed Coordination Geometries of Complexes

The stoichiometry of the metal complexes, typically 1:1 or 1:2 (Metal:Ligand), is determined through methods like elemental analysis. Based on the stoichiometry and spectroscopic data, coordination geometries are proposed. For instance, with transition metals like Co(II), Ni(II), and Cu(II), various geometries are observed:

Octahedral: Often proposed for 1:2 (M:L) complexes where the two ligands satisfy the six coordination sites around the metal ion. Electronic spectra and magnetic susceptibility data for some Co(II) and Ni(II) complexes are consistent with an octahedral geometry. semanticscholar.org

Square Planar or Tetrahedral: These geometries are common for 1:1 (M:L) complexes or for certain metal ions like Cu(II) and Co(II), respectively. ekb.eg

The final geometry is influenced by the nature of the metal ion, the steric and electronic properties of the ligand, and the presence of any coordinating counter-ions or solvent molecules. semanticscholar.orgekb.eg

Spectroscopic Characterization of Metal Complexes

Spectroscopic methods are fundamental tools for elucidating the structure of metal complexes and understanding the nature of the metal-ligand bond.

Analysis of FTIR, UV-Vis, and NMR Spectral Shifts Upon Complexation

The coordination of the ligand to a metal ion leads to characteristic changes in its spectroscopic signature.

FTIR Spectroscopy: Infrared spectroscopy is used to identify the atoms involved in coordination. Key spectral shifts include a lowering of the frequency of the ν(C=O) (amide I) band, indicating coordination of the carbonyl oxygen. A shift in the ν(C=N) (azomethine) band also confirms the involvement of the imine nitrogen in chelation. researchgate.netresearchgate.net In cases of enolization, the ν(N-H) band disappears, and new bands associated with ν(C-O) (enolic) and ν(C=N-N=C) appear. The presence of new, low-frequency bands can often be assigned to ν(M-O) and ν(M-N) vibrations. researchgate.net

UV-Vis Spectroscopy: The electronic spectra of the free ligands typically show high-intensity bands in the UV region due to π→π* and n→π* transitions. Upon complexation, these bands may shift, and new, lower-intensity bands often appear in the visible region. These new bands are attributed to d-d electronic transitions of the metal ion, and their position and intensity provide valuable information about the coordination geometry of the complex. For example, specific absorption bands observed for Co(II), Ni(II), and Cu(II) complexes have been used to support proposed octahedral or square planar geometries. semanticscholar.org

¹H NMR Spectroscopy: In the ¹H NMR spectra of the diamagnetic complexes, the signal for the amide proton (-NH) is typically observed at a downfield chemical shift in the free ligand. The disappearance of this signal upon complexation is strong evidence for deprotonation and coordination in the enol form. researchgate.netthermofisher.com Furthermore, the chemical shifts of protons near the coordination sites, such as the azomethine proton (-CH=N), often shift upon complexation, further confirming the ligand's binding to the metal center. researchgate.net

Elemental Analysis and Molar Ratio Determination of Complexes

Elemental analysis is a crucial technique for confirming the proposed stoichiometry of the synthesized complexes. By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated values for a proposed formula, the metal-to-ligand ratio can be established. researchgate.netnih.gov

Molar conductance measurements are performed on solutions of the complexes (typically in solvents like DMSO or DMF) to determine their electrolytic nature. Low conductivity values suggest that the complexes are non-electrolytes, indicating that any anions present are part of the coordination sphere rather than acting as counter-ions. semanticscholar.org

The following table provides a summary of typical spectroscopic data used in the characterization of these complexes.

| Technique | Observation in Free Ligand | Change Upon Complexation | Interpretation |

| FTIR | ν(C=O) band at ~1660-1680 cm⁻¹ | Shifts to lower frequency (by 15-50 cm⁻¹) | Coordination via carbonyl oxygen |

| ν(C=N) band at ~1610-1630 cm⁻¹ | Shifts to lower or higher frequency | Coordination via azomethine nitrogen | |

| ν(N-H) band at ~3200-3300 cm⁻¹ | Disappears | Deprotonation and coordination in enol form | |

| UV-Vis | Intense bands in UV region (π→π, n→π) | Bands shift; new, weaker bands appear in the visible region | Coordination alters ligand electronics; d-d transitions indicate complex geometry |

| ¹H NMR | Labile -NH proton signal (~10-12 ppm) | Signal disappears | Deprotonation and enolization |

| Azomethine -CH=N proton signal (~8-9 ppm) | Signal shifts (typically downfield) | Confirmation of coordination at the azomethine nitrogen |

Structural Analysis of Metal Complexes by X-ray Diffraction

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

For a hypothetical metal complex of 2-(2,5-Dimethylphenyl)acetohydrazide, a structural analysis would typically reveal:

Coordination Mode: How the 2-(2,5-Dimethylphenyl)acetohydrazide ligand binds to the metal center. Hydrazide ligands can coordinate in a monodentate fashion through the carbonyl oxygen or the terminal nitrogen of the hydrazide moiety, or as a bidentate ligand, forming a chelate ring. The specific mode of coordination would be evident from the determined bond distances between the metal ion and the donor atoms of the ligand.

Coordination Geometry: The arrangement of the ligands around the central metal ion. Common geometries for transition metal complexes include octahedral, tetrahedral, square planar, and trigonal bipyramidal, among others. The geometry is dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands.

Bond Parameters: Key bond lengths (e.g., metal-oxygen, metal-nitrogen) and bond angles within the coordination sphere. These parameters provide insights into the strength and nature of the metal-ligand bonds.

Without experimental data from single-crystal X-ray diffraction studies on metal complexes of 2-(2,5-Dimethylphenyl)acetohydrazide, any discussion on these structural aspects would be purely speculative.

Stability and Reactivity of 2-(2,5-Dimethylphenyl)acetohydrazide Metal Complexes

The stability and reactivity of metal complexes are crucial aspects of their chemistry, determining their potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Stability: The stability of a metal complex in solution is quantitatively expressed by its stability constant (or formation constant). A high stability constant indicates a strong metal-ligand interaction and a greater tendency for the complex to form and persist in solution. The stability of metal complexes with 2-(2,5-Dimethylphenyl)acetohydrazide would be influenced by several factors:

The Chelate Effect: If the ligand acts as a bidentate chelator, the resulting complex would be expected to exhibit enhanced thermodynamic stability compared to analogous complexes with monodentate ligands.

Nature of the Metal Ion: The stability of the complexes would follow established trends, such as the Irving-Williams series for divalent first-row transition metals.

Electronic and Steric Effects: The electron-donating methyl groups on the phenyl ring could influence the basicity of the hydrazide moiety and, consequently, the stability of the metal complexes. The steric bulk of the 2,5-dimethylphenyl group could also play a role in the coordination geometry and stability.

Reactivity: The reactivity of these metal complexes would encompass a range of possible transformations:

Ligand Substitution Reactions: The replacement of the 2-(2,5-Dimethylphenyl)acetohydrazide ligand or other co-ligands by another ligand. The kinetics and mechanism of such reactions (e.g., associative, dissociative, or interchange) would provide insights into the lability of the complexes.

Redox Reactions: The metal center in the complex could undergo changes in its oxidation state upon reaction with oxidizing or reducing agents. The redox potential would be influenced by the coordination environment provided by the 2-(2,5-Dimethylphenyl)acetohydrazide ligand.

Catalytic Activity: The complexes could potentially exhibit catalytic activity in various organic transformations, leveraging the electronic properties of the metal center, which are modulated by the ligand.

A thorough understanding of these properties would require experimental data from techniques such as potentiometric or spectrophotometric titrations to determine stability constants, and kinetic studies to investigate reaction mechanisms. As no such studies have been reported for metal complexes of 2-(2,5-Dimethylphenyl)acetohydrazide, a detailed and accurate discussion on their stability and reactivity cannot be provided.

Investigations into Biological Activities of 2 2,5 Dimethylphenyl Acetohydrazide and Its Derivatives in Vitro & Mechanistic Focus

Antimicrobial Activity Investigations

Derivatives incorporating the 2,5-dimethylphenyl moiety have been synthesized and systematically evaluated for their efficacy against a range of clinically significant and drug-resistant pathogens. nih.gov These studies have highlighted the potential of this chemical scaffold in developing new antimicrobial candidates. nih.gov

Infections caused by multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), represent a significant global health challenge. nih.gov Research into novel N-2,5-dimethylphenylthioureido acid derivatives has demonstrated notable antibacterial activity specifically against these resilient pathogens. nih.gov

A study characterizing a series of these compounds revealed that their efficacy was structure-dependent and selective for Gram-positive bacteria, with no significant activity observed against Gram-negative pathogens like K. pneumoniae and P. aeruginosa at concentrations up to 64 µg/mL. nih.gov This suggests the presence of a Gram-positive specific molecular target. nih.gov

Particularly effective were 4-substituted thiazole (B1198619) derivatives. For instance, a compound bearing a 3,4-dichlorophenyl moiety (Compound 3h ) showed a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against a S. aureus strain resistant to tedizolid (B1663884) and linezolid. nih.gov Furthermore, a derivative with a naphthalen-2-yl substitution (Compound 3j ) exhibited potent activity against both the resistant S. aureus and a vancomycin-resistant Enterococcus faecium (VRE) strain, with MIC values of 2 µg/mL for both. nih.gov A naphthoquinone-fused thiazole derivative (Compound 7 ) also displayed excellent activity against these resistant strains. nih.gov

Table 1: Antibacterial Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives

| Compound | Target Organism | Resistance Profile | MIC (µg/mL) | Reference |

| 3h | S. aureus TCH 1516 | Tedizolid/Linezolid-R | 8 | nih.gov |

| 3h | E. faecium AR-0783 | Vancomycin-R (vanB) | 16 | nih.gov |

| 3j | S. aureus TCH 1516 | Tedizolid/Linezolid-R | 2 | nih.gov |

| 3j | E. faecium AR-0783 | Vancomycin-R (vanB) | 2 | nih.gov |

| 7 | S. aureus TCH 1516 | Tedizolid/Linezolid-R | 4 | nih.gov |

| 7 | E. faecium AR-0783 | Vancomycin-R (vanB) | 4 | nih.gov |

The emergence of multidrug-resistant fungal pathogens, particularly Candida auris, has created an urgent need for new antifungal agents. nih.gov Derivatives of 2-(2,5-Dimethylphenyl)acetohydrazide have been investigated for this purpose, demonstrating significant antifungal properties. nih.gov

In a comprehensive screening, hydrazide (Compound 9f ) and hydrazone (Compound 14f ) derivatives showed broad-spectrum activity against various drug-resistant Candida strains. nih.gov Notably, an ester derivative (Compound 8f ) exhibited promising activity specifically against the highly resilient Candida auris, with efficacy reported to be greater than that of the commonly used antifungal drug, fluconazole. nih.gov The study highlighted the potential of these scaffolds in developing therapies to combat invasive fungal infections. nih.gov

Table 2: Antifungal Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 8f | Candida auris | 8 | nih.gov |

| 9f | Candida albicans | 16 | nih.gov |

| 9f | Candida glabrata | 16 | nih.gov |

| 9f | Candida parapsilosis | 8 | nih.gov |

| 14f | Candida albicans | 16 | nih.gov |

| 14f | Candida glabrata | 16 | nih.gov |

| 14f | Candida parapsilosis | 8 | nih.gov |

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication and has been a primary target for the development of antiviral drugs. nih.gov Extensive research has led to the identification of potent inhibitors, such as nirmatrelvir, which are peptidomimetic compounds that covalently bind to the catalytic cysteine residue in the enzyme's active site. nih.gov The focus of inhibitor design has largely been on scaffolds that mimic the natural peptide substrate of the protease, including α-ketoamides and other structures with electrophilic "warheads". nih.gov

Despite the broad investigation into Mpro inhibitors, a review of the current scientific literature does not show specific studies on the antiviral potency of 2-(2,5-Dimethylphenyl)acetohydrazide or its direct derivatives against SARS-CoV-2 protease. Research efforts have been concentrated on other chemical classes deemed more suitable for targeting the specific structural and functional characteristics of this viral enzyme.

The precise molecular mechanisms by which 2-(2,5-Dimethylphenyl)acetohydrazide derivatives exert their antimicrobial effects are not yet fully elucidated, but structure-activity relationship studies and comparisons with known drugs provide valuable insights.

For antibacterial action, the observed selectivity for Gram-positive pathogens strongly suggests a mechanism targeting cellular components unique to these bacteria, such as specific enzymes or aspects of cell wall synthesis. nih.gov The 2,5-dimethylphenyl scaffold is also a key feature of the antibacterial agent linezolid, which is known to inhibit protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of a functional initiation complex. nih.gov It is plausible that derivatives of 2-(2,5-Dimethylphenyl)acetohydrazide could share a similar mechanism of action. The hydrazone functional group (-CO–NH–N=CH–) itself is known to be a versatile pharmacophore, with its biological activity often attributed to the electrophilic and nucleophilic nature of the azomethine group, which can interact with various biological targets. nih.gov

In the context of antifungal activity, studies on other hydrazone derivatives suggest that their mechanism may involve the disruption of the fungal cell membrane. mdpi.comresearchgate.net This disruption can occur without direct interaction with ergosterol, a key component of the fungal membrane targeted by azole antifungals. researchgate.net The proposed action involves altering membrane stability and integrity, leading to the leakage of intracellular components and ultimately cell death. researchgate.net

Antiproliferative and Cytotoxic Activity Studies (Cell Line Based)

In addition to antimicrobial properties, the potential of hydrazide derivatives as anticancer agents has been an active area of research. These studies typically involve in vitro screening against various cancer cell lines to determine their cytotoxic and antiproliferative effects.

Derivatives featuring the N-2,5-dimethylphenyl scaffold have been evaluated for their in vitro anticancer activity against human lung adenocarcinoma (A549) cells. nih.govresearchgate.net In one study, a series of seventeen novel thiazole derivatives were tested at a fixed concentration of 100 µM for 24 hours. researchgate.net The antiproliferative effect was measured by determining the remaining cell viability using an MTT assay. researchgate.net

The results showed varied efficacy across the different derivatives. For example, the starting compound, 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid (Compound 1 ), reduced A549 cell viability to approximately 60%. researchgate.net Several of its derivatives, such as compounds 3c , 3f , and 3h , demonstrated more potent cytotoxic effects, reducing cell viability to below 40% under the same conditions. researchgate.net In contrast, some derivatives, including compounds 4 and 5 , showed minimal impact on cell viability. researchgate.net

While these findings establish the potential antiproliferative activity of this class of compounds against the A549 cell line, specific data regarding their efficacy against the MCF-7 breast cancer cell line were not found in the reviewed literature.

Table 3: In Vitro Antiproliferative Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives against A549 Cell Line

| Compound | A549 Cell Viability (%) at 100 µM | Reference |

| 1 | ~60% | researchgate.net |

| 3c | < 40% | researchgate.net |

| 3f | < 40% | researchgate.net |

| 3h | < 40% | researchgate.net |

| 4 | ~100% | researchgate.net |

| 5 | ~100% | researchgate.net |

| Cisplatin (Control) | < 40% | researchgate.net |

Mechanisms of Action: Enzyme Inhibition (e.g., Ribonucleotide Reductase, DPP-4)

The potential for 2-(2,5-Dimethylphenyl)acetohydrazide and its derivatives to act as enzyme inhibitors has been an area of significant interest, drawing from the established inhibitory activities of the broader hydrazide and hydrazone classes of compounds.

Ribonucleotide Reductase (RR): Ribonucleotide reductase is a critical enzyme in DNA synthesis and repair, making it a prime target for anticancer therapies. nih.gov While RR inhibitors like hydroxyurea (B1673989) are well-known, specific studies detailing the inhibition of RR by 2-(2,5-Dimethylphenyl)acetohydrazide are not prominent in the current body of literature. The development of novel RR inhibitors is an ongoing effort in cancer research, focusing on disrupting the enzyme's complex allosteric regulation or the radical-generating process essential for its function. nih.govwikipedia.org

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for regulating blood glucose levels. Consequently, DPP-4 inhibitors are an established class of drugs for treating type 2 diabetes. mdpi.comnih.gov The acetohydrazide scaffold has been successfully utilized in the design of DPP-4 inhibitors. For instance, a series of novel pyridazine-acetohydrazide hybrids were synthesized and demonstrated potent DPP-4 inhibitory activity, with some compounds showing inhibition in the nanomolar range. researchgate.net This indicates that the acetohydrazide moiety can serve as a core structure for interacting with the active site of DPP-4. Although direct inhibitory data for 2-(2,5-Dimethylphenyl)acetohydrazide against DPP-4 is not available, the proven success of related acetohydrazide structures suggests that its derivatives could be explored for this activity.

Induction of Apoptosis and Cell Cycle Modulation in In Vitro Models

The antiproliferative effects of many anticancer agents are mediated through the induction of programmed cell death (apoptosis) and interference with the cell division cycle. While direct studies on 2-(2,5-Dimethylphenyl)acetohydrazide are limited, research on related hydrazone derivatives provides insight into these mechanisms.